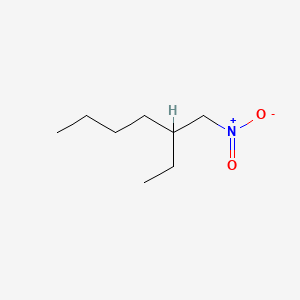

2-Ethyl-1-nitrohexane

Description

Contextualization within the Nitroalkane Class

Nitroalkanes are characterized by the presence of a nitro group (-NO₂) attached to an alkyl framework. This functional group is strongly electron-withdrawing, which profoundly influences the molecule's chemical behavior. The primary effect is the increased acidity of the protons on the α-carbon. This allows for the easy deprotonation of primary and secondary nitroalkanes by a base to form a resonance-stabilized carbanion known as a nitronate ion. wikipedia.org

This nucleophilic nitronate is central to the synthetic utility of nitroalkanes. It can participate in a variety of crucial carbon-carbon bond-forming reactions, including:

The Henry (or Nitro-Aldol) Reaction: This is a classic reaction where a nitroalkane adds to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgrsc.org This reaction is a powerful tool for constructing highly functionalized molecules. mdpi.comresearchgate.net

The Michael Addition: Nitroalkanes can act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. sctunisie.orgsci-hub.se This reaction is fundamental for creating new carbon-carbon bonds and extending carbon chains.

The Nitro-Mannich (or aza-Henry) Reaction: This involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org

Beyond their role in C-C bond formation, the nitro group itself is a versatile functional handle that can be transformed into other groups. Most notably, it can be reduced to a primary amine (-NH₂), making nitroalkanes valuable precursors to amines, amino alcohols, and other nitrogen-containing compounds. researchgate.netwikipedia.org Common methods for preparing nitroalkanes include the treatment of alkyl halides with a nitrite (B80452) salt, such as sodium nitrite or silver nitrite. wiley-vch.de

Significance of Branched Primary Nitroalkanes in Contemporary Organic Synthesis

The presence of an alkyl substituent at the α-carbon, as in the case of 2-Ethyl-1-nitrohexane, introduces structural complexity with important synthetic implications. These α-branched nitroalkanes are key substrates for the synthesis of molecules containing tertiary and quaternary carbon centers. The construction of such sterically congested centers is a significant challenge in organic synthesis.

Recent advances have focused on the development of organocatalytic asymmetric reactions using α-branched nitroalkanes. For instance, the direct asymmetric Michael addition of unactivated α-branched nitroalkanes to electrophiles can produce tertiary nitrocompounds with high levels of enantioselectivity. acs.orgnih.gov These reactions often employ sophisticated bifunctional catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome. acs.org The ability to create these chiral tertiary nitrocompounds opens pathways to enantioenriched γ-lactams and other valuable derivatives. nih.gov

Furthermore, the use of α-branched nitroalkanes is not new; early studies of the Nitro-Mannich reaction investigated their addition to imines. wikipedia.org Modern methods, such as iridium-catalyzed allylic alkylation, have utilized related α,α-disubstituted nitronates to access β-stereogenic α-quaternary primary amines, which are important structural motifs in medicinal chemistry. acs.org The branching influences the reactivity and selectivity of these transformations, making compounds like this compound valuable probes for developing new synthetic methodologies.

Scope and Research Imperatives for this compound Investigations

While the general reactivity of branched nitroalkanes is an active area of study, specific research on this compound is limited. A number of research imperatives can be identified to fully understand and exploit its synthetic potential.

A primary objective would be the thorough characterization of its fundamental physical and spectroscopic properties. This foundational data is essential for any further synthetic work. Following this, a systematic investigation into its reactivity in key C-C bond-forming reactions would be highly valuable. This includes exploring its performance as a substrate in modern asymmetric Henry, Michael, and Nitro-Mannich reactions. Such studies would elucidate how the specific 2-ethylhexyl structure influences reaction rates, yields, and, most importantly, diastereoselectivity and enantioselectivity.

Given the current interest in organocatalysis, this compound could serve as a benchmark substrate for testing novel catalytic systems designed for sterically demanding nitroalkanes. mdpi.comacs.org Finally, exploring the synthetic utility of its downstream products is crucial. The reduction of the nitro group in the products derived from this compound would lead to novel branched-chain 1,2-amino alcohols and other complex amines. Investigating the properties and potential applications of these unique, sterically hindered nitrogenous compounds would be a fruitful area of research.

Structure

3D Structure

Properties

CAS No. |

3457-56-5 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(nitromethyl)heptane |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3 |

InChI Key |

JQPIBZAWGNCLKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 Nitrohexane and Structural Analogues

Established Chemical Transformations for Primary Nitroalkane Synthesis

Traditional methods for preparing primary nitroalkanes have been foundational in organic synthesis, relying on robust and well-understood reactions.

Direct nitration of alkanes is a method of significant industrial importance, though it can present challenges in a laboratory setting regarding selectivity. dspaces.org This process typically involves either liquid-phase or vapor-phase nitration. nowgonggirlscollege.co.in

Vapor-Phase Nitration of Alkanes : This technique involves heating a hydrocarbon with nitric acid or nitrogen oxides at high temperatures (150-475 °C). nowgonggirlscollege.co.in For a precursor like 2-ethylhexane, this high-temperature, free-radical process would likely lead to a mixture of nitroalkanes, including the desired 2-ethyl-1-nitrohexane, alongside other isomers and products resulting from C-C bond cleavage. dspaces.org

Liquid-Phase Nitration of Alkanes : Performing the reaction in the liquid phase with concentrated nitric acid, often under pressure, is another route. nowgonggirlscollege.co.in However, this method can be slow and may produce significant amounts of polynitrated compounds. nowgonggirlscollege.co.in More recent studies have explored electrophilic nitration using reagents like nitronium hexafluorophosphate, which can nitrate (B79036) various alkanes, including isobutane (B21531) and cyclohexane, suggesting a potential, though unconfirmed, pathway for branched alkanes. nih.gov

The conversion of alcohols to nitroalkanes offers an alternative pathway that often provides better selectivity. This is not a direct conversion but a multi-step sequence. nih.gov

Conversion to Halides : The precursor alcohol, 2-ethyl-1-hexanol, would first be converted into an alkyl halide, such as 1-bromo- or 1-iodo-2-ethylhexane. wiley-vch.de

Nucleophilic Substitution : The resulting alkyl halide is then treated with a nitrite (B80452) salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂), to introduce the nitro group via nucleophilic substitution. dspaces.orgwiley-vch.de

Conversion to Sulfonate Esters : A more direct two-step method involves converting the alcohol into a tosylate or mesylate, which are excellent leaving groups. nih.gov These intermediates can then be directly converted to the corresponding nitroalkane by treatment with tetrabutylammonium (B224687) nitrite (TBAN) in a solvent like toluene, providing a general method for obtaining primary and secondary nitroalkanes in moderate to good yields. nih.govwiley-vch.de

A process for the vapor-phase nitration of C₂-C₁₀ organic aliphatic alcohols using nitrogen dioxide at elevated temperatures and pressures has also been patented, presenting a potential industrial method for such conversions. google.com

Synthesizing branched primary nitroalkanes like this compound requires methods that can accommodate steric hindrance and control regioselectivity.

Displacement of Alkyl Halides : The reaction of a primary alkyl halide (e.g., 1-bromo-2-ethylhexane) with a metal nitrite is a cornerstone for preparing primary nitroalkanes. wiley-vch.de The Victor-Meyer reaction (using silver nitrite) and the Kornblum reaction (using sodium or potassium nitrite) are classic examples. wiley-vch.de A key challenge is the ambident nature of the nitrite ion, which can lead to the formation of alkyl nitrite byproducts. wiley-vch.de The choice of solvent, such as dimethylformamide (DMF) or polyethylene (B3416737) glycol (PEG 400), can significantly influence the reaction's outcome, favoring the formation of the C-nitro compound. wiley-vch.de

Oxidation of Primary Amines : The oxidation of primary amines provides an alternative route to nitro compounds that may be difficult to access through other nitration methods. wiley-vch.de For a branched structure, a precursor like 2-ethyl-1-hexanamine could be oxidized using various reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperbenzoic acid (m-CPBA), or dimethyldioxirane (B1199080) (DMO) to yield this compound. nowgonggirlscollege.co.inwiley-vch.de

Henry Reaction (Nitroaldol Reaction) : The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org While a powerful C-C bond-forming reaction, its direct application to form this compound in a single step is not straightforward. For instance, reacting nitromethane (B149229) with 2-ethylhexanal (B89479) would yield 2-ethyl-1-nitro-2-heptanol, a different structural class. However, the products of the Henry reaction, β-nitro alcohols, are versatile intermediates that can be further transformed. wikipedia.org

Michael Addition : The conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds is another fundamental reaction. This method builds complexity and could be part of a multi-step synthesis toward a branched nitroalkane scaffold.

The following table summarizes established methods for primary nitroalkane synthesis applicable to branched structures.

| Method | Precursor | Key Reagents | Typical Conditions | Outcome/Notes | Reference(s) |

| Halide Displacement | Primary Alkyl Halide | AgNO₂, NaNO₂, KNO₂ | DMF or PEG 400, Room Temp. | Forms C-nitro compound and O-nitro (nitrite) byproduct. Solvent choice is crucial. | dspaces.orgwiley-vch.de |

| From Alcohols via Sulfonates | Primary Alcohol | 1. MsCl or TsCl; 2. TBAN | Toluene, Room Temp. | Good yields (41-61% overall) for primary and secondary nitroalkanes. | nih.govwiley-vch.de |

| Amine Oxidation | Primary Amine | KMnO₄, m-CPBA, DMO | Varies with oxidant | Useful for hindered targets; avoids issues of O-alkylation. | nowgonggirlscollege.co.inwiley-vch.de |

| Alkane Nitration (Vapor) | Alkane | HNO₃ or NO₂ | 150-475 °C | Free-radical process; typically yields a mixture of products. | dspaces.orgnowgonggirlscollege.co.in |

Direct Nitration Strategies for Alkanes and Alcohols

Emerging Catalytic and Non-Conventional Synthetic Routes

Recent advancements have focused on developing more efficient, selective, and environmentally benign methods for nitroalkane synthesis, utilizing catalysis and non-conventional energy sources.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, improved yields, and milder reaction conditions. nih.gov Its application in nitroalkane synthesis has been noted, particularly in promoting reactions that might otherwise be slow or inefficient. researchgate.net For example, ultrasound has been successfully used to assist the Henry reaction, facilitating the condensation between aldehydes and nitroalkanes. researchgate.net It has also been employed in the synthesis of various heterocyclic compounds, demonstrating its broad utility in accelerating chemical transformations. nih.gov While specific protocols for the ultrasound-assisted synthesis of this compound are not detailed in the literature, the general success in related transformations suggests its potential applicability in accelerating the nucleophilic substitution of 1-halo-2-ethylhexane with nitrite salts.

The development of new catalysts is at the forefront of modern organic chemistry, aiming to overcome the limitations of classical methods, such as the competing O-alkylation in nitroalkane synthesis. nih.gov

Copper-Catalyzed Alkylation : A significant challenge in this field has been the C-alkylation of nitroalkanes with simple alkyl halides, which historically favors O-alkylation. nih.gov Research has shown that a simple, in-situ-generated Cu(I) catalyst is highly effective for the C-benzylation of nitroalkanes. nih.gov This represents a crucial step toward developing a general catalytic system for the alkylation of nitroalkanes, which could potentially be adapted for branched primary substrates. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts have been employed for the allylation and arylation of nitroalkanes. nih.gov More specifically, an efficient palladium-catalyzed method for converting aryl chlorides to nitroaromatics under weakly basic conditions has been developed, showcasing the power of catalysis to achieve transformations that are difficult via other means. organic-chemistry.org

Organocatalysis : Neutral flavins and their derivatives have been used as catalysts in a process that mimics nitroalkane oxidases. rsc.org In this system, primary nitroalkanes are transformed into aldehydes, which then immediately undergo a Henry reaction with another molecule of nitroalkane to yield β-nitroalcohols. rsc.org This catalytic cycle demonstrates a novel approach to C-C bond formation starting from simple nitroalkanes.

Solid Catalysis : Solid catalysts, such as metal-modified montmorillonite, have been used for nitration reactions, offering advantages like reusability and eco-friendliness. organic-chemistry.org These systems are particularly effective in promoting reactions like the Henry and Michael additions.

The following table highlights some emerging catalytic approaches.

| Catalytic Approach | Catalyst Type | Reaction Type | Potential Application for Branched Nitroalkanes | Reference(s) |

| Copper Catalysis | In situ Cu(I) | C-Alkylation of Nitronates | Overcomes the classic problem of O-alkylation with alkyl halides. | nih.gov |

| Palladium Catalysis | Pd complexes | Allylation/Arylation | Highly efficient for specific transformations, potential for broader substrate scope. | nih.govorganic-chemistry.org |

| Iridium Catalysis | Ir-complex with tol-BINAP | Allylic Alkylation | Enantioselective allylation of α,α-disubstituted nitronates. | acs.org |

| Organocatalysis | Flavin Derivatives | Oxidation/Henry Reaction | Catalytic transformation of nitroalkanes to β-nitroalcohols. | rsc.org |

| Solid Catalysis | Modified Clays | Nitration, Henry/Michael | Environmentally benign, reusable catalysts for C-C bond formation. | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 2 Ethyl 1 Nitrohexane

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation, providing a key route to the corresponding primary amine, 2-ethyl-1-hexylamine. This conversion is central to synthesizing more complex nitrogen-containing molecules. The most common and industrially relevant method to achieve this is through catalytic reductive amination.

Catalytic reductive amination is a highly efficient, one-pot process for producing secondary and tertiary amines. nih.govfrontiersin.org In this reaction, a nitro compound like 2-Ethyl-1-nitrohexane is reduced in the presence of a carbonyl compound (an aldehyde or ketone). The nitro group is first reduced to a primary amine, which then reacts in situ with the carbonyl compound to form an imine. This imine intermediate is subsequently reduced to the final secondary or tertiary amine, all within the same reaction vessel. frontiersin.orgrsc.org This method is advantageous from a green chemistry perspective as it combines multiple synthetic steps, starting from readily available nitroalkanes. nih.govresearchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are widely used in industrial processes due to their ease of separation and recyclability. ua.esresearchgate.net Various metal-based catalysts have been developed for the reductive amination of nitro compounds.

Noble metals such as platinum, palladium, rhodium, and gold, often supported on materials like carbon, alumina, or titanium dioxide, are highly effective. rsc.orgrsc.orgencyclopedia.pub Supported platinum catalysts, in particular, have been noted for their high selectivity and yield in producing secondary amines. nih.gov Gold nanoparticles supported on titanium dioxide or iron oxides have also demonstrated excellent chemoselectivity for the reduction of nitro groups under mild conditions. unimi.it

More recently, cost-effective catalysts based on non-noble metals like iron, cobalt, and nickel have gained attention. rsc.orgresearchgate.netrsc.org These catalysts, while sometimes requiring harsher reaction conditions (higher temperatures and pressures), can offer greater selectivity and tolerance for other functional groups compared to their noble metal counterparts. frontiersin.orgrsc.org

| Catalyst System | Support | Key Features | Source |

|---|---|---|---|

| Platinum (Pt) | Various | Advantageous for selectivity and yield of secondary amines. nih.gov | nih.gov |

| Palladium (Pd) | Fe₃O₄@C, Sour Cherry tree gum | Effective for one-pot reductive amination in aqueous or ethanol (B145695) media under mild conditions. rsc.orgencyclopedia.pub | rsc.orgencyclopedia.pub |

| Gold (Au) Nanoparticles | TiO₂, Fe₂O₃ | High chemoselectivity under mild reaction conditions. unimi.it | unimi.it |

| Iron Oxide (Fe₂O₃) | Nitrogen-enriched Graphene@Carbon (NGr@C) | Cost-effective non-noble metal catalyst; may require more demanding conditions. rsc.org | rsc.org |

| Cobalt-Cobalt Oxide (Co-Co₃O₄) | Nitrogen-enriched Graphene@Carbon (NGr@C) | Non-noble metal system also effective for tandem reductive amination. rsc.org | rsc.org |

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and the ability to be modified at a molecular level. rsc.orgsioc-journal.cn While less common in large-scale industrial applications compared to heterogeneous systems, they are highly valuable in fine chemical synthesis. rsc.org

A notable example is a well-defined diamino molybdenum sulfide (B99878) cluster, [Mo₃S₄Cl₃(dmen)₃]⁺, which efficiently catalyzes the reductive amination of aldehydes with both nitroarenes and nitroalkanes. rsc.orgrsc.org In a specific study, this molecular cluster catalyzed the reaction of 1-nitrohexane (B14973) (a close structural analog of this compound) with p-anisaldehyde to produce the corresponding secondary amine in a 61% yield under homogeneous conditions. rsc.orgresearchgate.net

Another significant homogeneous approach is the molybdenum-catalyzed reductive C-N coupling of nitro compounds with boronic acids. rsc.orgnih.gov Using a MoO₂Cl₂(dmf)₂ catalyst, the reductive arylation of several aliphatic nitro compounds, including 1-nitrohexane, was achieved. nih.gov These reactions, however, were somewhat sluggish and required microwave irradiation for full conversion. nih.gov

| Catalyst System | Reactants | Key Features | Source |

|---|---|---|---|

| [Mo₃S₄Cl₃(dmen)₃]⁺ cluster | 1-Nitrohexane + p-Anisaldehyde | Homogeneous, non-noble metal catalyst; selective formation of secondary amine (61% yield). rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| MoO₂Cl₂(dmf)₂ / 2,2′-bipyridine | 1-Nitrohexane + Aryl Boronic Acid | Homogeneous C-N coupling; requires microwave irradiation for aliphatic nitro compounds. nih.gov | nih.gov |

| Iridium (Ir) complexes | Nitro compounds + Carbonyl compounds | Effective for one-pot transfer hydrogenation under mild conditions. rsc.org | rsc.org |

| Light + MoO₃ nanosheets | Nitroarenes | Synergistic catalysis (homogeneous and heterogeneous) for room-temperature reductive C-N coupling. rsc.org | rsc.org |

Achieving high selectivity for the desired amine product is a primary challenge in reductive amination, stemming from the complex reaction mechanism involving multiple intermediates like nitroso and hydroxylamine (B1172632) species. nih.govfrontiersin.org Control over selectivity is typically managed by carefully selecting the catalyst, support material, solvents, and reaction conditions such as temperature and pressure. nih.gov

For instance, the choice of solvent can be critical; the use of isopropanol (B130326) has been shown to prevent the formation of N-ethyl aniline (B41778) byproducts that can occur when ethanol is used as the solvent. encyclopedia.pub The electronic properties of the reactants also play a role. The presence of electron-withdrawing groups on the aromatic ring of a reactant might necessitate increased hydrogen pressure to prevent the accumulation of the intermediate imine, thereby driving the reaction toward the final amine product. rsc.orgresearchgate.net Conversely, reactions with substrates bearing electron-donating groups often proceed smoothly to form secondary amines under milder conditions. rsc.orgrsc.org The nature of the catalyst itself is paramount; supported platinum catalysts are often favored for their ability to improve both the selectivity and yield of the target secondary amines. nih.gov

Chemoselectivity refers to the ability to reduce the nitro group in the presence of other reducible functional groups within the same molecule, such as alkenes, nitriles, esters, or carbonyls. unimi.it This is crucial for the synthesis of complex, multifunctional molecules.

Catalyst choice is the key to achieving high chemoselectivity. Gold nanoparticles supported on TiO₂ or Fe₂O₃ are renowned for their capacity to hydrogenate nitro groups while leaving other sensitive functionalities untouched. unimi.it Similarly, certain non-noble metal catalysts have been developed for this purpose. A water-soluble iron complex (FeSO₄·7H₂O + EDTANa₂) has been reported to chemoselectively reduce nitroarenes, tolerating keto, cyano, and amine groups. unimi.it Molybdenum sulfide clusters have also been shown to be efficient catalysts for the chemoselective reduction of nitroarenes to anilines. rsc.org While many studies focus on nitroarenes, the principles are applicable to aliphatic compounds like this compound, allowing for its selective transformation into 2-ethyl-1-hexylamine without affecting other potentially reactive sites in a more complex substrate.

Catalytic Reductive Amination to Corresponding Amines

Homogeneous Catalysis for Carbon-Nitrogen Coupling Reactions involving Nitro Compounds

Oxidative Transformations of the Nitro Group

The nitro group of this compound can also undergo oxidative transformations. The most significant of these is the Nef reaction, which converts a primary nitroalkane into a carboxylic acid or an aldehyde. lookchem.comsci-hub.se This reaction provides a valuable synthetic route from nitro compounds to carbonyl compounds.

The process typically involves the formation of a nitronate anion intermediate by treating the nitroalkane with a base. lookchem.commdma.ch This nitronate is then subjected to an oxidative agent. A mild and effective method uses Oxone® (potassium hydrogen persulfate) as the oxidant. lookchem.com Under these conditions, primary nitroalkanes like this compound are converted into the corresponding carboxylic acids. lookchem.com For example, 1-nitrohexane is transformed into hexanoic acid in 85% yield using this method. lookchem.com Other oxidative systems can yield aldehydes, but this often requires careful control to prevent over-oxidation to the carboxylic acid. unicam.it It is important to note that not all catalytic systems are effective for aliphatic nitroalkanes; one study found that an Fe-zeolite catalyst was unable to promote the Nef reaction for 1-nitrohexane. sci-hub.se

Biocatalytic Oxidation by Nitroalkane Oxidase Enzymes

Nitroalkane oxidase (NAO) is a flavoprotein that catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the concurrent production of nitrite (B80452) and hydrogen peroxide. nih.govexpasy.orggenome.jp The general reaction for a primary nitroalkane like this compound is:

R-CH2NO2 + O2 + H2O → R-CHO + HNO2 + H2O2

Substrate Specificity and Active Site Interactions

The substrate specificity of nitroalkane oxidase, particularly from the fungus Fusarium oxysporum, has been a subject of detailed study. nih.govresearchgate.net Research indicates a marked preference for unbranched, linear primary nitroalkanes. nih.govresearchgate.net The catalytic efficiency, as measured by the V/K values, tends to increase with the length of the alkyl chain, peaking with 1-nitrobutane (B1203751). This suggests the presence of a hydrophobic binding pocket in the enzyme's active site that can comfortably accommodate a four-carbon chain. nih.gov Each methylene (B1212753) group of the substrate contributes significantly to the binding energy. nih.gov

For this compound, the presence of an ethyl group at the C2 position introduces steric hindrance. This branching is expected to result in a lower binding affinity and catalytic turnover rate compared to its linear isomer, 1-nitrooctane. Studies on various nitroalkanes show that the active site is sensitive to the steric bulk around the nitro group. While the enzyme can act on a range of nitroalkanes, including 1-nitropropane (B105015), 2-nitropropane, 1-nitropentane, and 1-nitrohexane, the efficiency is generally lower for branched substrates. expasy.orggenome.jpgenome.jp The active site contains a hydrophobic channel that leads to the catalytically crucial Asp402 residue and the FAD cofactor. science.gov The substrate's nitro group oxygens interact with amino acid residues and the 2'-hydroxyl of the FAD. science.govscience.gov

Substrate Specificity of Nitroalkane Oxidase from Fusarium oxysporum

| Substrate | Relative Activity (%) | Expected Activity for this compound |

|---|---|---|

| Nitroethane | 100 | Lower than linear counterparts due to steric hindrance |

| 1-Nitropropane | 120 | |

| 1-Nitrobutane | 140 | |

| 1-Nitrohexane | Data available, serves as a substrate expasy.orggenome.jpgenome.jp |

This table illustrates the preference of nitroalkane oxidase for linear substrates. The activity for this compound is predicted to be lower than for 1-nitrohexane due to the ethyl branch.

Flavin-Mediated Oxidation Pathways

The mechanism of nitroalkane oxidation by NAO is a well-elucidated flavin-mediated process. nih.govrug.nlscispace.com It is distinct from other flavoprotein oxidases as it involves the formation of a carbanion intermediate. nih.govscispace.com The key steps are:

Proton Abstraction: The reaction is initiated by the abstraction of an alpha-proton from the neutral nitroalkane substrate by a basic residue in the active site, identified as Asp402 in NAO from Fusarium oxysporum. nih.gov This generates a nucleophilic nitronate anion.

Nucleophilic Attack on Flavin: The nitronate anion then performs a nucleophilic attack on the N5 atom of the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govrug.nl

Formation of a Covalent Adduct: This attack results in the formation of a covalent N5-flavin adduct. nih.govrug.nl

Elimination of Nitrite: The adduct is unstable and eliminates a nitrite ion (NO2-), leading to the formation of a cationic flavin imine intermediate. nih.gov

Hydrolysis: The iminium ion is subsequently hydrolyzed by water, which releases the aldehyde product (2-ethylhexanal in the case of this compound) and the reduced flavin (FADH2). rug.nl

Reoxidation: The catalytic cycle is completed when the reduced flavin is reoxidized by molecular oxygen to FAD, producing hydrogen peroxide. nih.gov

This unique mechanism, involving a substrate anion attacking the oxidized flavin, sets NAO apart from other flavoprotein oxidases like D-amino acid oxidase, which follows a different pathway. nih.gov

Nucleophilic and Radical Reactions Involving the Nitroalkane Moiety

The nitroalkane functionality in this compound allows it to participate in both nucleophilic and radical reactions.

The acidity of the α-protons (pKa ~17) allows for easy formation of the corresponding nitronate anion with a suitable base. nih.gov This nitronate is a potent carbon nucleophile and can participate in various C-C bond-forming reactions, such as the aforementioned Henry and Michael reactions. nih.govnih.gov The alkylation of these nitronate anions with alkyl halides can be challenging due to competing O-alkylation, which leads to the formation of carbonyl compounds via a Nef-type pathway. nih.govnih.gov However, specialized catalytic systems, often involving copper or nickel, have been developed to favor C-alkylation, including for β-branched nitroalkanes. nih.govnih.gov

The nitro group itself can act as a leaving group in certain reactions. In vicarious nucleophilic substitution (VNS), a carbanion bearing a leaving group can attack an electron-deficient aromatic ring, with subsequent elimination of the leaving group from the carbanion and a hydrogen from the ring. organic-chemistry.org While this is more common in nitroarenes, it highlights the electron-withdrawing nature of the nitro group.

Radical reactions involving nitroalkanes are also well-documented. researchgate.net The C-N bond can be cleaved under certain conditions to generate alkyl radicals. Furthermore, nitroalkanes can serve as radical precursors. For instance, the reaction of nitronate anions with certain oxidizing agents can generate radical species. Modern synthetic methods, including photoredox catalysis, have expanded the scope of radical reactions, enabling the alkylation of nitroalkanes, including sterically hindered secondary and β-branched primary nitroalkanes, through radical intermediates. nih.govnih.gov These reactions often proceed via a radical-anion coupling mechanism. nih.gov

Summary of Key Reactions of this compound

| Reaction Type | Key Reagents/Conditions | Primary Product |

|---|---|---|

| Biocatalytic Oxidation (NAO) | Nitroalkane Oxidase, O2 | 2-Ethylhexanal (B89479) |

| Nef Reaction (Classical) | 1. Base; 2. Strong Acid (e.g., H2SO4) | 2-Ethylhexanal |

| Nef Reaction (Oxidative) | Base, Oxidant (e.g., Oxone®) | 2-Ethylhexanoic acid or 2-Ethylhexanal |

| Riboflavin-Promoted Nef-Henry Tandem | Riboflavin, Base | 3-Hydroxy-2-ethyl-4-nitrodecane |

| Henry Reaction (with Aldehyde R-CHO) | Base, R-CHO | β-Nitro alcohol |

| Nucleophilic Alkylation (as nitronate) | Base, Alkyl Halide, Catalyst (e.g., Cu, Ni) | C-Alkylated nitroalkane |

| Radical Alkylation | Radical Initiator/Catalyst, Alkyl Source | C-Alkylated nitroalkane |

Reactions with Polysulfides and Hydroxide (B78521)

Studies on analogous primary nitroalkanes, such as 1-nitrohexane, provide a framework for understanding the reactivity of this compound. Research comparing the reaction of 1-nitrohexane with sodium hydroxide against a mixture of sodium polysulfide and sodium hydroxide has been conducted to determine the role of the polysulfide ion. oup.com

In the reaction of 1-nitrohexane, it was observed that the presence of sodium polysulfide (Na₂S₄) alongside sodium hydroxide did not alter the outcome compared to the reaction with sodium hydroxide alone. oup.com The reaction of 1-nitrohexane with Na₂S₄–NaOH yields the same products as the reaction with only NaOH. oup.com This indicates that for a saturated primary nitroalkane, the polysulfide does not introduce new reaction pathways or significantly different product distributions under these conditions. The primary reaction is driven by the hydroxide, likely involving acid-base chemistry due to the acidity of the α-hydrogen, followed by potential elimination or condensation reactions.

Interactive Table: Comparative Reactivity of 1-Nitrohexane

| Reagent System | Relative Product Distribution | Governing Pathway |

| Sodium Hydroxide (NaOH) | Baseline product set | Base-mediated reactions |

| Sodium Polysulfide (Na₂S₄) + NaOH | Identical to NaOH alone oup.com | Base-mediated reactions |

The Michael addition is a widely utilized carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). masterorganicchemistry.com The nucleophile is typically a stabilized carbanion, such as an enolate, while the acceptor is an alkene activated by an electron-withdrawing group like a carbonyl, nitrile, or nitro group. masterorganicchemistry.com

The mechanism proceeds in three general steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophilic carbanion or enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the β-carbon of the electrophilic alkene, forming a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final product. masterorganicchemistry.com

In the context of the reaction between a saturated nitroalkane like 1-nitrohexane or this compound and sodium polysulfide, the Michael addition mechanism is not considered to be operative. oup.com This is because the saturated nitroalkane lacks the necessary α,β-unsaturated system to function as a Michael acceptor. While the nitroalkane could potentially act as a Michael donor if deprotonated at the α-carbon, the reaction investigates the addition of the polysulfide ion to the organic substrate. Since this compound is not an electrophilic alkene, the polysulfide ion has no site for conjugate addition, and this pathway is not followed. oup.com

Product Distribution and Formation Pathways

Thermal Decomposition and Pyrolysis Pathways of Nitroalkanes

The thermal stability of nitroalkanes is a critical aspect of their chemistry, with decomposition pathways being highly dependent on temperature and molecular structure. For primary nitroalkanes like this compound, several competing mechanisms govern their breakdown under thermal stress. The primary initiation reactions are typically the homolytic cleavage of the C–N bond and the concerted elimination of nitrous acid (HONO). researchgate.netresearchgate.net

Low-Temperature Decomposition Kinetics

At lower temperatures, the decomposition of primary nitroalkanes is often dominated by the concerted molecular elimination of HONO, which results in the formation of an alkene. researchgate.netresearchgate.net This pathway generally has a lower activation energy than C-N bond homolysis. researchgate.net

Experimental studies using Differential Scanning Calorimetry (DSC) on a variety of primary and secondary nitroalkanes provide insight into their thermal stability. acs.orgacs.org These analyses measure the heat flow associated with decomposition as a function of temperature, identifying the onset temperature (Tₒₙₛₑₜ) where exothermic decomposition begins. acs.org For a series of nitroalkanes, an exothermic decomposition event of high energy is a common feature. acs.org While the specific structure can cause variations, a general understanding of thermal stability can be established. For example, the onset temperature is dependent on the experimental heating rate, with slower rates often revealing decomposition at lower temperatures. acs.org

Interactive Table: Example Thermal Decomposition Data for Representative Nitroalkanes (at 1 °C/min heating rate)

| Compound | Type | Onset Temperature (Tₒₙₛₑₜ) | Decomposition Energy (J/g) |

| Nitromethane (B149229) | Primary | 309.8 °C | -2989.3 |

| Nitroethane | Primary | 258.4 °C | -2598.6 |

| 2-Nitropropane | Secondary | 213.7 °C | -2269.4 |

| 1-Nitrobutane | Primary | 258.1 °C | -2313.3 |

Data adapted from a comprehensive study on nitroalkane thermal stability to illustrate typical values. acs.orgacs.org

Formation of Reactive Intermediates during Thermal Events

During thermal decomposition, especially as temperatures increase, the homolytic fission of the carbon-nitro bond becomes a significant pathway. researchgate.netresearchgate.net This bond rupture is a primary source of reactive intermediates. rsc.org

The principal intermediates formed are an alkyl radical (R•) and nitrogen dioxide (•NO₂). researchgate.netrsc.orgR-CH₂-NO₂ → R-CH₂• + •NO₂

These initial radical species can then participate in a cascade of secondary reactions. The alkyl radical can abstract hydrogen atoms from parent nitroalkane molecules, leading to the formation of alkanes and a new radical species. rsc.org Further fragmentation of larger alkyl radicals can produce smaller, stable molecules like alkenes and other radical fragments. researchgate.net The nitrogen dioxide can also react with other radicals or intermediates present in the system. rsc.org

Interactive Table: Key Reactive Intermediates in Nitroalkane Pyrolysis

| Intermediate | Formation Pathway | Role in Decomposition |

| Alkyl Radical (R•) | C-N bond homolysis researchgate.net | Chain propagation, fragmentation |

| Nitrogen Dioxide (•NO₂) | C-N bond homolysis researchgate.net | Radical-radical reactions, oxidation |

| Nitrous Acid (HONO) | Concerted elimination researchgate.netresearchgate.net | Stable elimination product at low temp. |

| Alkene | HONO elimination or radical fragmentation researchgate.netresearchgate.net | Stable decomposition product |

| Formaldehyde | Secondary reactions of radical intermediates rsc.org | Stable decomposition product |

Mechanistic Elucidation of 2 Ethyl 1 Nitrohexane Reactions

Detailed Reaction Mechanisms of Nitroalkane Oxidase

Nitroalkane oxidase (NAO), a flavoenzyme from Fusarium oxysporum, catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the concurrent production of nitrite (B80452) and hydrogen peroxide. nih.govacs.org The reaction proceeds through distinct reductive and oxidative half-reactions. nih.gov The unique ability of NAO to oxidize neutral nitroalkanes, rather than their anionic counterparts, makes it a key subject of mechanistic studies. nih.govpnas.org

The catalytic mechanism of nitroalkane oxidase is initiated by the binding of the neutral nitroalkane substrate within a hydrophobic channel in the enzyme's active site. acs.orgrcsb.org The reductive half-reaction begins with the abstraction of the α-proton from the nitroalkane by the catalytic base, Aspartate-402 (Asp402), to form a nucleophilic carbanion intermediate. acs.orgnih.gov This step is energetically favorable due to the relatively low pKa of the α-proton in nitroalkanes. pnas.org

The resulting nitroalkane anion then performs a nucleophilic attack on the N5 position of the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govmdpi.com This attack forms a covalent N5-flavin adduct. mdpi.comresearchgate.net The formation of such an adduct is a key feature distinguishing the NAO mechanism from the more common hydride transfer mechanisms seen in many other flavoprotein oxidases. nih.govpnas.org Evidence for this N5-adduct intermediate has been solidified through trapping experiments and crystallographic analysis of the enzyme during turnover. acs.org When isolated from its fungal source, NAO is often found with its FAD cofactor in an inactive state, covalently modified as a 5-nitrobutyl-1,5-dihydro-FAD adduct, which provides natural evidence for this intermediate. pnas.org

Following the formation of the N5-substrate-flavin adduct, the mechanism proceeds through the elimination of nitrite. This elimination step generates a highly electrophilic cationic imine intermediate. nih.govresearchgate.net The kinetic competency of this imine intermediate has been firmly established through trapping experiments.

During the oxidation of nitroalkanes like nitroethane and 1-nitrohexane (B14973) in the presence of cyanide, the enzyme becomes inactivated. nih.govacs.org Mass spectrometry and crystallographic studies have shown that this inactivation is due to the cyanide ion acting as a nucleophile, attacking the electrophilic imine and forming a stable flavin cyanoalkyl intermediate. nih.govacs.orgacs.org For instance, the structure of the enzyme trapped with cyanide during the oxidation of 1-nitrohexane confirms the presence of this modified CN-hexyl-FAD adduct, providing a structural snapshot of this critical step in the reaction pathway. nih.govacs.org

Rapid reaction studies monitoring the formation of the cyanide-trapped adduct with deuterated nitroethane showed a KIE of 7.9. nih.govresearchgate.netacs.org This confirms that the steps leading up to and including the formation of the carbanion are slow, while the subsequent attack on the flavin and elimination of nitrite are comparatively fast. These findings are consistent with a mechanism where proton abstraction is the major energetic barrier in the reductive half-reaction. nih.gov

| Parameter | Value | Substrate | Significance |

| (D)V/K | 7.5 | [1,1-²H₂]nitroethane | Indicates C-H bond cleavage is rate-limiting for the overall reaction. nih.gov |

| (D)Vmax | 1.4 - 7.4 (pH-dependent) | [1,1-²H₂]nitroethane | Suggests that steps after C-H bond cleavage can become partially rate-limiting depending on pH. nih.gov |

| KIE for Adduct Formation | 7.9 | [1,1-²H₂]nitroethane | Confirms that proton abstraction is the slow step prior to the formation of the trapped imine intermediate. nih.govacs.org |

| Computed KIE (Enzyme) | 9.2 | Nitroethane | Theoretical value consistent with experimental data, supporting the proposed mechanism. pnas.orgacs.org |

X-ray crystallography has provided high-resolution structural views of nitroalkane oxidase, offering profound insights into its mechanism. acs.orgebi.ac.uk The crystal structure of NAO reveals a homotetrameric assembly. acs.org Each monomer contains an active site featuring a hydrophobic channel that leads from the enzyme surface to the FAD cofactor. acs.orgrcsb.org

Structures of the D402N mutant enzyme, which lacks catalytic activity, have been solved in complex with substrates such as 1-nitrohexane and 1-nitrooctane. nih.govacs.org These structures show the aliphatic chain of the substrate extending down the hydrophobic tunnel. nih.govacs.org The nitro group of the substrate is positioned deep within the active site, where its oxygen atoms interact with amino acid residues and the 2'-hydroxyl group of the FAD ribityl chain. nih.govacs.org Crucially, the catalytic base Asp402 is perfectly positioned to abstract the α-proton from the bound substrate. acs.orgrcsb.org Furthermore, the crystal structure of the enzyme trapped as a covalent N5-(2-nitrobutyl)-1,5-dihydro-FAD intermediate during the turnover of nitroethane provides a clear image of the flavin adduct. acs.org These structural data collectively support the chemically proposed mechanism, illustrating the precise molecular architecture that facilitates each step of the oxidation reaction.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Mechanistic Aspects of Catalytic Reduction Pathways

The reduction of nitroalkanes like 2-Ethyl-1-nitrohexane to corresponding amines, hydroxylamines, or oximes is a fundamental transformation in organic synthesis. This is typically achieved using metal-catalyzed hydrogenation or transfer hydrogenation. ursinus.eduwikipedia.org The mechanism involves the stepwise reduction of the nitro group.

The catalytic reduction of nitro compounds to amines is a multi-step process that generally proceeds via nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de While various catalysts based on palladium, nickel, or iron are effective, the mechanistic cycles often involve the activation of a reductant (like H₂ or formic acid) by the metal center to generate a reactive metal-hydride species. mdpi.comnih.gov

A well-elucidated example is the pH-dependent reduction of nitroalkenes using an acid-compatible iridium catalyst with formic acid as the hydride source. mdpi.com A proposed catalytic cycle for the reduction of a nitro group under similar conditions would involve the following key steps:

Catalyst Activation: The iridium pre-catalyst reacts with the hydride donor (e.g., formic acid) to form a catalytically active iridium-hydride species.

Hydride Transfer: The iridium-hydride transfers a hydride to the nitrogen atom of the nitro group. This step may be facilitated by protonation of a nitro-group oxygen under acidic conditions, increasing its electrophilicity.

Dehydration and Further Reduction: The initial reduction product undergoes dehydration to form a nitrosoalkane. This highly reactive intermediate is immediately reduced further by another equivalent of the iridium-hydride to yield a hydroxylamine.

Final Reduction to Amine: The resulting N-alkylhydroxylamine is then reduced in a final two-electron step to the corresponding primary amine, regenerating the initial iridium catalyst, which can then re-enter the catalytic cycle.

The chemoselectivity of the reduction (stopping at the hydroxylamine or proceeding to the amine) can often be controlled by the choice of catalyst, reductant, and reaction conditions such as pH. mdpi.comthieme-connect.de

Characterization of Catalyst Integrity and Regeneration Processes

The integrity and regenerability of catalysts are paramount for the sustainable application of chemical transformations involving nitroalkanes like this compound. Catalysts are susceptible to deactivation through various mechanisms, including poisoning, fouling, and structural changes. Understanding these deactivation pathways is crucial for developing effective regeneration strategies.

For instance, in reactions catalyzed by metal complexes, leaching of the metal or changes in its oxidation state can lead to a loss of activity. osti.gov Similarly, solid base catalysts, such as layered double hydroxides (LDHs), can lose their basic sites through neutralization or structural collapse under harsh reaction conditions. scirp.org

Regeneration processes aim to restore the catalyst's activity. These can include:

Thermal Treatment: Calcination at high temperatures can remove adsorbed species and restore the catalyst's structure. scirp.org

Solvent Washing: Washing with appropriate solvents can remove fouling agents from the catalyst surface.

Chemical Treatment: Treating the deactivated catalyst with acidic or basic solutions can help to restore active sites.

The choice of regeneration method depends on the nature of the catalyst and the deactivation mechanism. Careful characterization of both the fresh and spent catalyst is essential for optimizing these processes. Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and spectroscopic methods are invaluable for monitoring catalyst integrity.

Mechanistic Investigations of Nitroaldol (Henry) and Nef Reactions

The Nitroaldol (Henry) and Nef reactions are fundamental transformations of nitroalkanes, providing access to a wide range of valuable chemical intermediates. wikipedia.orgwikipedia.org

Role of Base and Co-catalysts in Reaction Progression

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org For this compound, the reaction begins with the deprotonation of the α-carbon by a base, forming a nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

A variety of bases can be employed, ranging from ionic bases like alkali metal hydroxides and alkoxides to nonionic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). scirp.orgwikipedia.org The choice of base and solvent can influence the reaction rate and stereoselectivity. wikipedia.org

Co-catalysts, particularly chiral metal complexes, are often used to induce enantioselectivity in the Henry reaction. osti.govorganic-chemistry.orgmdpi.com These catalysts coordinate to both the nitronate and the carbonyl compound, creating a chiral environment that favors the formation of one stereoisomer over the other. wikipedia.org Copper, zinc, cobalt, and magnesium are among the metals that have been successfully used in such catalytic systems. wikipedia.orgmdpi.com

Nef Reaction: The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.org The classical procedure involves the hydrolysis of a preformed nitronate salt under strongly acidic conditions (pH < 1). organic-chemistry.org However, this method can be harsh. wikipedia.org

Modern variations of the Nef reaction utilize different reagents to achieve the transformation under milder conditions. These can include oxidative methods using reagents like Oxone® or permanganates, and reductive methods. wikipedia.orgorganic-chemistry.org The choice of reagent can influence the reaction mechanism and the formation of side products. For instance, under certain basic conditions using DBU, a proposed mechanism involves the formation of an oxaziridine (B8769555) intermediate. mdma.ch

The table below summarizes the roles of various bases and co-catalysts in these reactions.

| Reaction | Catalyst/Reagent | Role |

| Henry Reaction | Ionic Bases (e.g., NaOH, KOH) | Deprotonation of the nitroalkane to form the nitronate anion. scirp.orgwikipedia.org |

| Nonionic Bases (e.g., DBU) | Deprotonation of the nitroalkane. wikipedia.org | |

| Chiral Metal Complexes (e.g., Cu, Zn, Co) | Act as Lewis acids to coordinate both reactants and induce enantioselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com | |

| Nef Reaction | Strong Acid (e.g., H₂SO₄) | Protonation of the nitronate salt and subsequent hydrolysis. wikipedia.orgorganic-chemistry.org |

| Oxidizing Agents (e.g., Oxone®, KMnO₄) | Oxidative cleavage of the nitronate. wikipedia.org | |

| DBU | Promotes the reaction under basic conditions, potentially via an oxaziridine intermediate. organic-chemistry.orgmdma.ch |

Postulated Reaction Intermediates

The mechanisms of both the Henry and Nef reactions proceed through several key intermediates.

Henry Reaction Intermediates:

Nitronate Anion: Formed by the deprotonation of this compound at the carbon alpha to the nitro group. wikipedia.org This is the key nucleophile in the reaction.

β-Nitro Alkoxide: The initial adduct formed after the nitronate attacks the carbonyl compound. wikipedia.org

β-Nitro Alcohol: The final product of the Henry reaction, formed after protonation of the β-nitro alkoxide. wikipedia.org

All steps in the Henry reaction are generally reversible. wikipedia.org

Nef Reaction Intermediates: The mechanism of the Nef reaction is highly dependent on the conditions employed.

Under classical acidic conditions:

Nitronate Salt: The starting material, formed by treating the nitroalkane with a base. wikipedia.orgorganic-chemistry.org

Nitronic Acid: Formed by the protonation of the nitronate salt. wikipedia.org

Iminium Ion: A key intermediate formed by further protonation. wikipedia.org

1-Nitroso-alkanol: Believed to be responsible for the characteristic deep-blue color observed in many Nef reactions. wikipedia.org

Oxonium Ion: Formed after rearrangement and loss of hyponitrous acid, which then deprotonates to give the final carbonyl compound. wikipedia.org

Under basic conditions with DBU: A proposed mechanism involves the formation of an oxaziridine intermediate, which then rearranges to a hydroxynitroso derivative before eliminating hyponitrous acid to yield the ketone. mdma.ch

The following table lists the key postulated intermediates for these reactions.

| Reaction | Intermediate | Description |

| Henry Reaction | Nitronate Anion | The nucleophile formed by deprotonation of the nitroalkane. wikipedia.org |

| β-Nitro Alkoxide | The initial addition product. wikipedia.org | |

| β-Nitro Alcohol | The final protonated product. wikipedia.org | |

| Nef Reaction (Acidic) | Nitronic Acid | Protonated form of the nitronate salt. wikipedia.org |

| Iminium Ion | A doubly protonated intermediate. wikipedia.org | |

| 1-Nitroso-alkanol | A transient, often colored, intermediate. wikipedia.org | |

| Nef Reaction (Basic/DBU) | Oxaziridine | A three-membered heterocyclic intermediate. mdma.ch |

| Hydroxynitroso derivative | An intermediate formed from the rearrangement of the oxaziridine. mdma.ch |

Advanced Spectroscopic Analysis in Research on 2 Ethyl 1 Nitrohexane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Assignments

NMR spectroscopy stands as a cornerstone for the structural and mechanistic investigation of 2-ethyl-1-nitrohexane derivatives. researchgate.net It offers a non-invasive method to probe the chemical environment of atomic nuclei, providing a wealth of information about molecular structure and dynamics. weebly.comiranchembook.ir

Proton and Carbon NMR for Product Identification and Purity Assessment

One-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial identification and purity assessment of this compound derivatives. weebly.com In ¹H NMR, the chemical shift, integration, and multiplicity of signals provide direct information about the number and connectivity of protons in the molecule. For instance, the protons on the carbon bearing the nitro group in a primary nitroalkane like 1-nitrohexane (B14973) typically appear at a distinct downfield chemical shift. chemicalbook.com

The purity of a sample can be readily assessed by the presence of unexpected signals in either the ¹H or ¹³C NMR spectrum, which may indicate the presence of impurities or byproducts from a reaction.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic this compound Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂NO₂ | ~ 4.3 - 4.5 | ~ 75 - 85 |

| CH(CH₂CH₃) | ~ 2.0 - 2.5 | ~ 40 - 50 |

| CH₂CH(CH₂NO₂) | ~ 1.2 - 1.8 | ~ 25 - 35 |

| CH₂CH₃ | ~ 1.2 - 1.8 | ~ 20 - 30 |

| CH₃ | ~ 0.8 - 1.0 | ~ 10 - 15 |

Note: The chemical shift values are approximate and can vary depending on the specific substituents and the solvent used.

Multi-dimensional NMR Techniques for Complex Structural Elucidation

For more complex derivatives of this compound, 1D NMR spectra can become crowded and difficult to interpret. researchgate.net In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different nuclei. numberanalytics.comnumberanalytics.com These techniques acquire data in two or more dimensions, allowing for the correlation of nuclear spins. numberanalytics.com

Common multi-dimensional NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton connectivity within a molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that correlate protons with directly attached carbons. youtube.com They are essential for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons, typically over two or three bonds. youtube.com It is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment correlates protons that are close to each other in space, regardless of whether they are bonded. It provides critical information about the stereochemistry and conformation of a molecule.

The application of these techniques allows for the unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives of this compound. researchgate.net

Application of NMR in In-situ Reaction Monitoring

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, a technique known as in-situ reaction monitoring. iastate.edu By acquiring a series of NMR spectra over the course of a reaction, researchers can track the disappearance of reactants, the appearance of products, and the formation of any transient intermediates. iastate.edurptu.de This provides valuable kinetic and mechanistic information. uni-mainz.de

The main requirements for successful in-situ NMR monitoring are that the reaction is slow enough to be observed on the NMR timescale and that the signals of interest have sufficient signal-to-noise with a minimal number of scans. iastate.edu Recent advancements, such as the development of benchtop NMR spectrometers and specialized flow reactors, have expanded the applicability of this technique. rptu.deosf.io For instance, a novel method using a stationary flow reactor setup with a benchtop NMR spectrometer allows for the monitoring of reactions by moving the reactor to different positions within the spectrometer's bore, enabling the use of time-consuming 2D NMR experiments to characterize intermediates. osf.io

Mass Spectrometry (MS) in Mechanistic Pathway Investigations

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an essential tool for investigating the mechanistic pathways of reactions involving this compound derivatives. numberanalytics.comnih.gov

Identification of Transient Intermediates and Enzyme-Substrate Adducts

Many chemical and enzymatic reactions proceed through short-lived transient intermediates that are difficult to isolate and characterize. nih.gov Mass spectrometry, particularly when coupled with techniques that can gently ionize molecules, is capable of detecting and identifying these fleeting species. uni-leipzig.deacs.org For example, in the study of nitroalkane oxidase, mass spectrometry has been instrumental in identifying transient intermediates and trapped enzyme-substrate adducts, providing crucial insights into the catalytic mechanism. nih.govresearchgate.net By analyzing the mass of these species, researchers can deduce their elemental composition and propose plausible structures.

Experimental approaches to trap and identify intermediates often involve techniques like rapid mixing or the use of specific inhibitors. nih.gov The subsequent analysis by mass spectrometry can then provide a "snapshot" of the species present at a particular point in the reaction. uni-leipzig.de

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). lcms.czrsc.org This high accuracy allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. nih.govresearchgate.net

In the context of this compound derivatives, HRMS is critical for:

Confirming the identity of newly synthesized compounds: By comparing the experimentally measured accurate mass with the calculated theoretical mass, researchers can confirm the elemental composition of their target molecule. nih.gov

Distinguishing between isobaric species: Isobaric compounds have the same nominal mass but different elemental formulas. HRMS can easily differentiate between such species.

Identifying unknown metabolites or degradation products: When studying the metabolism or degradation of this compound derivatives, HRMS can be used to determine the elemental formulas of unknown products, providing clues to their structures. colorado.edu

Table 2: Comparison of Nominal Mass and Exact Mass for Selected Compounds

| Compound Name | Molecular Formula | Nominal Mass | Exact Mass |

| This compound | C₈H₁₇NO₂ | 159 | 159.1259 |

| 1-Nitrohexane | C₆H₁₃NO₂ | 131 | 131.0946 |

| Nitroethane | C₂H₅NO₂ | 75 | 75.0320 |

| Nitromethane (B149229) | CH₃NO₂ | 61 | 61.0164 |

Data sourced from computational and database values. researchgate.netnih.gov

The combination of advanced NMR and MS techniques provides a powerful and comprehensive approach to the study of this compound and its derivatives, enabling detailed structural characterization, mechanistic elucidation, and purity assessment.

Analysis of Fragmentation Patterns for Structural Inference

Mass spectrometry is a cornerstone technique for the structural elucidation of organic molecules, including nitroalkanes like this compound. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+), which is often energetically unstable and undergoes fragmentation. gbiosciences.com The resulting pattern of fragment ions is a veritable fingerprint, providing critical clues about the molecule's structure.

For an alkane derivative such as this compound, fragmentation typically occurs at bonds adjacent to functional groups and at points of branching. tutorchase.comchemguide.co.uk The fragmentation pattern for straight-chain alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org For branched alkanes, fragmentation is more pronounced at the branching points due to the formation of more stable secondary or tertiary carbocations. gbiosciences.com

In the case of this compound, several key fragmentation pathways can be predicted:

Loss of the Nitro Group: Cleavage of the C-N bond results in the loss of a nitro group (NO₂, 46 amu), leading to a fragment ion [M-46]⁺.

Alpha-Cleavage: The bond between the first and second carbon (Cα-Cβ) is prone to cleavage, which is a dominant fragmentation mode for aliphatic amines and can be influential in nitro compounds as well. miamioh.edu This would result in the loss of a C₅H₁₁ radical.

Cleavage at the Branch Point: The C-C bond at the ethyl branch is a likely point of fragmentation. Cleavage can result in the loss of an ethyl radical (C₂H₅, 29 amu) or a butyl radical (C₄H₉, 57 amu), leading to significant peaks at [M-29]⁺ and [M-57]⁺, respectively. chemguide.co.uk

The relative abundance of these fragments helps reconstruct the original structure. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. tutorchase.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 159.24 g/mol )

| Fragmentation Process | Lost Fragment | Fragment Ion Structure | m/z of Fragment Ion |

| Molecular Ion | - | [C₈H₁₇NO₂]⁺ | 159 |

| Loss of Nitro Group | •NO₂ | [C₈H₁₇]⁺ | 113 |

| Loss of Ethyl Radical | •CH₂CH₃ | [C₆H₁₂NO₂]⁺ | 130 |

| Loss of Butyl Radical | •CH₂(CH₂)₂CH₃ | [C₄H₈NO₂]⁺ | 102 |

| Loss of Nitroxyl | •HNO₂ | [C₈H₁₆]⁺ | 112 |

Low-Energy Photoelectron Attachment Mass Spectrometry for Gas Phase Ionization

Low-energy photoelectron attachment mass spectrometry, and the related technique of photoelectron imaging spectroscopy, provides deep insight into the electronic structure and energetics of anions in the gas phase. aip.org This method is particularly valuable for studying nitroalkanes, which can capture slow secondary electrons to form anions. aip.orgcolorado.edu Research on compounds like 1-nitropropane (B105015) and 1-nitrobutane (B1203751) has established key energetic parameters that characterize their anions. aip.orgresearchgate.net

Two fundamental properties determined by this technique are the adiabatic electron affinity (AEA) and the vertical detachment energy (VDE). colorado.edu

Adiabatic Electron Affinity (AEA): This is the energy difference between the ground state of the neutral molecule and the ground state of its corresponding anion. It represents the minimum energy required to remove the electron from the anion. Nitroalkanes are known to have relatively low positive AEAs. colorado.edu

Vertical Detachment Energy (VDE): This is the energy required to remove an electron from the anion without any change in the molecular geometry. The difference between the VDE and AEA provides information about the geometric distortion the molecule undergoes upon electron attachment. aip.org For nitroalkanes, the excess electron primarily occupies a π* orbital, leading to a significant structural rearrangement, particularly in the nitro group. researchgate.net

Studies on 1-nitropropane and 1-nitrobutane show that the AEA increases slightly with chain length. aip.org The photoelectron spectra for these molecules reveal distinct peaks corresponding to transitions from the anion ground state to various vibrational levels of the neutral molecule, allowing for detailed analysis of their electronic and vibrational structure. aip.orgresearchgate.net While specific data for this compound is not available, the principles established for its linear isomers and shorter-chain analogues provide a robust framework for predicting its behavior. colorado.edu

Table 2: Electron Affinities and Detachment Energies of Short-Chain Nitroalkanes

| Compound | Adiabatic Electron Affinity (AEA) | Vertical Detachment Energy (VDE) |

| 1-Nitropropane | 223 ± 6 meV | 0.92 ± 0.05 eV |

| 1-Nitrobutane | 240 ± 6 meV | 0.88 ± 0.05 eV |

| Data sourced from photoelectron spectroscopy studies. aip.orgresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. spectroscopyonline.com Because they are governed by different selection rules, they often provide complementary information; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. mt.com These methods are exceptionally useful for identifying functional groups and analyzing molecular structure. spectroscopyonline.commt.com

Characterization of Nitro Group Vibrations

The nitro group (–NO₂) is one of the most readily identifiable functional groups in vibrational spectroscopy due to its strong and characteristic absorption bands. The N-O bonds are highly polar, resulting in intense peaks in the IR spectrum. spectroscopyonline.com The key vibrational modes for the nitro group are:

Asymmetric Stretch (ν_as(NO₂)): This vibration involves one N-O bond stretching while the other compresses. It gives rise to a very strong absorption in the infrared spectrum, typically in the range of 1570–1485 cm⁻¹. naturalspublishing.com Aromatic nitro compounds often show this band around 1550 cm⁻¹. spectroscopyonline.com

Symmetric Stretch (ν_s(NO₂)): In this mode, both N-O bonds stretch in phase. This also produces a strong IR absorption, found at a lower frequency than the asymmetric stretch, generally between 1370–1320 cm⁻¹. naturalspublishing.com The combination of these two intense peaks is a highly reliable indicator of a nitro group's presence. spectroscopyonline.com

Bending and Rocking Vibrations: The nitro group also exhibits several deformation modes, including a scissoring (bending) vibration, which appears as a medium-intensity peak around 890-835 cm⁻¹, and rocking or wagging modes at lower frequencies. spectroscopyonline.comorientjchem.org

In Raman spectroscopy, the symmetric stretching vibration of the nitro group is often particularly prominent. researchgate.net The exact positions of these bands can be influenced by the local chemical environment, including conjugation and the electronegativity of adjacent groups, but they remain highly characteristic. naturalspublishing.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies of the Aliphatic Nitro Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Asymmetric Stretch (ν_as) | 1580 - 1530 | Strong | Medium |

| Symmetric Stretch (ν_s) | 1390 - 1360 | Strong | Strong |

| Scissoring (Bending) | 890 - 835 | Medium | Weak |

| Wagging | ~760 | Medium-Weak | Weak |

| Rocking | ~580 | Medium-Weak | Weak |

| Data compiled from general spectroscopic tables and studies. spectroscopyonline.comnaturalspublishing.comorientjchem.org |

Monitoring of Reaction Progress via Vibrational Changes

The distinct and intense infrared signature of the nitro group makes vibrational spectroscopy an excellent tool for monitoring the progress of chemical reactions in real-time. uib.no Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow researchers to continuously track the concentration of reactants, intermediates, and products without needing to withdraw samples from the reaction vessel. nih.gov

For reactions involving this compound, this method offers significant advantages. For instance, in a reduction of the nitro group to an amine, FTIR spectroscopy would show a decrease in the intensity of the characteristic asymmetric and symmetric NO₂ stretching bands (ca. 1550 cm⁻¹ and 1370 cm⁻¹). spectroscopyonline.com Simultaneously, new peaks corresponding to the N-H stretching and bending vibrations of the resulting amine would appear and grow in intensity over time.

Similarly, in a Nef reaction, where a primary nitroalkane is converted to an aldehyde, the disappearance of the nitro group peaks would be accompanied by the emergence of a strong carbonyl (C=O) stretching band, typically around 1720-1740 cm⁻¹ for an aliphatic aldehyde. By plotting the intensity of these key bands against time, detailed kinetic profiles of the reaction can be constructed. This approach has been successfully used to investigate complex reaction mechanisms, including photoredox-catalyzed alkylations of nitroalkanes, where it was crucial for determining that product formation was light-dependent. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It works by directing a beam of X-rays onto a single crystal and measuring the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org While this technique requires a suitable single crystal of the compound itself, it is also invaluable in biochemistry for determining the structures of proteins and enzymes, often in complex with substrates, inhibitors, or intermediates. acs.orgresearchgate.net

Determination of Enzyme-Substrate Complexes and Trapped Intermediates

The enzyme Nitroalkane Oxidase (NAO) catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones. nih.govnih.gov While a crystal structure of NAO with the specific substrate this compound has not been reported, extensive crystallographic studies have been performed using close analogues such as 1-nitrohexane and 1-nitrooctane. nih.govacs.org These studies serve as an excellent model for how this compound interacts with the enzyme and demonstrate the power of crystallography in mechanistic enzymology.

By co-crystallizing a catalytically impaired mutant of NAO (D402N) with 1-nitrohexane, researchers were able to capture and visualize the enzyme-substrate complex. nih.govnih.gov The crystal structure revealed that the substrate's aliphatic chain binds within a long, hydrophobic tunnel in the enzyme, positioning the nitro-bearing carbon atom in the active site near key catalytic residues. nih.govnih.gov The nitro group itself forms specific hydrogen bond interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and nearby amino acids. acs.orgnih.gov

Furthermore, crystallographic "trapping" experiments have provided structural snapshots of key reaction intermediates. By running the reaction with the wild-type enzyme in the presence of cyanide, a covalent adduct between the 1-nitrohexane-derived intermediate and the FAD cofactor was trapped. nih.govacs.org The high-resolution structure of this trapped intermediate provided compelling evidence for the proposed reaction mechanism, which involves the formation of an electrophilic flavin imine species. nih.govnih.gov These crystallographic approaches provide an atomic-level blueprint of the catalytic cycle, insights that would be difficult to obtain by any other method. acs.orgresearchgate.net

Table 4: Selected X-ray Crystallography Studies of Nitroalkane Oxidase with Substrates/Intermediates

| Complex | Substrate/Ligand | PDB ID | Resolution (Å) | Key Finding |

| NAO (D402N) - Substrate Complex | 1-Nitrohexane | 3D9D | 2.20 | Shows binding mode of the substrate in the active site tunnel. nih.gov |

| NAO (D402N) - Substrate Complex | 1-Nitrooctane | 3D9E | 2.15 | Confirms binding mode for longer-chain nitroalkanes. nih.gov |

| NAO - Trapped Intermediate | Cyanide + 1-Nitrohexane | 3FCJ | 2.10 | Structure of a covalent cyano-hexyl-flavin intermediate. nih.gov |

| NAO - Trapped Intermediate | Nitroethane | 2C12 | 2.20 | Structure of a covalent N5-(2-nitrobutyl)-FAD intermediate. acs.org |

Analysis of Hydrogen Bonding Networks and Molecular Conformations

The arrangement of molecules in three-dimensional space and the non-covalent forces governing their interactions are fundamental to their chemical behavior and properties. In the study of this compound derivatives, advanced spectroscopic techniques are indispensable for elucidating the intricate details of hydrogen bonding networks and determining preferred molecular conformations. These analyses provide critical insights into the structure-property relationships of these compounds.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in the assembly of complex supramolecular structures. nih.gov The study of these networks in nitroalkane derivatives often involves a combination of experimental spectroscopy and computational analysis. nih.govrsc.org Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal experimental tools for identifying and characterizing hydrogen bonds. mdpi.comnih.gov

In IR spectroscopy, the formation of a hydrogen bond typically leads to a noticeable change in the vibrational frequency of the proton donor group (e.g., O-H or N-H). mdpi.com Specifically, the stretching frequency of the bond involved in the hydrogen bond (like an O-H···O or N-H···O interaction) will shift to a lower wavenumber (redshift), and the absorption band will become broader and more intense. mdpi.com For instance, studies on molecules with intramolecular hydrogen bonds, such as dibenzoylmethane (B1670423) enol, have shown that the O-H stretching band can be found at significantly lower frequencies, around 2600 cm⁻¹, accompanied by broad, irregular shapes due to complex vibrational coupling. mdpi.com

¹H NMR spectroscopy is also highly sensitive to the electronic environment of a proton. nih.gov When a proton participates in a hydrogen bond, its electron density is reduced, leading to a downfield shift (deshielding) in its resonance signal to a higher ppm value. mdpi.commsu.edu The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov Studies on phenols, for example, have demonstrated that the chemical shift of the hydroxyl proton is sensitive to both intra- and intermolecular hydrogen bonding. nih.gov The chemical shift of a hydrogen-bonded hydroxyl proton can be exceptionally downfield, with values around δ 14.5 ppm observed in some enol tautomers. msu.edu

Computational methods are frequently used to supplement experimental data, helping to visualize the hydrogen-bonding network and quantify the energies involved. nih.govrsc.org These calculations can predict the geometries of hydrogen bonds and the resulting spectroscopic shifts, providing a deeper understanding of the forces that dictate molecular assembly. nih.govnih.gov

| Spectroscopic Technique | Parameter | Observation upon H-Bond Formation | Example Compound/System | Reference Finding |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretching Frequency (νOH) | Shifts to lower wavenumber (e.g., ~2600 cm-1); band becomes broader and more intense. | Dibenzoylmethane enol | The IR spectrum shows a broad and irregularly shaped band between 1700 and 1400 cm-1 with huge integrated intensity. mdpi.com |

| 1H NMR Spectroscopy | Proton Chemical Shift (δ) | Significant downfield shift (deshielding) to higher ppm values. | Acetylacetone enol | The chemical shift of the hydrogen-bonded hydroxyl proton is exceptionally downfield at δ 14.5. msu.edu |

| 1H NMR Spectroscopy | Proton Chemical Shift (δ) | Chemical shift is dependent on concentration in solution, indicating intermolecular H-bonding. | Phenols in CDCl3 | Plots of OH chemical shifts were linear with concentration, indicating competing inter- and intramolecular hydrogen bonding. nih.gov |

Molecular Conformations